N-(2,5-difluorophenyl)-2-methylcyclopropanecarboxamide
Overview
Description
N-(2,5-difluorophenyl)-2-methylcyclopropanecarboxamide is an organic compound characterized by the presence of a difluorophenyl group attached to a cyclopropane ring, which is further connected to a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-difluorophenyl)-2-methylcyclopropanecarboxamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,5-difluoroaniline and 2-methylcyclopropanecarboxylic acid.
Amidation Reaction: The 2,5-difluoroaniline is reacted with 2-methylcyclopropanecarboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the amide group into an amine.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as hydroxide ions or amines replace one of the fluorine atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
N-(2,5-difluorophenyl)-2-methylcyclopropanecarboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with specific biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the synthesis of novel materials with specific electronic or mechanical properties.
Biological Studies: It is used in studies to understand the interaction of small molecules with proteins and other biomolecules, aiding in the design of more effective therapeutic agents.
Mechanism of Action
The mechanism by which N-(2,5-difluorophenyl)-2-methylcyclopropanecarboxamide exerts its effects involves its interaction with specific molecular targets. The difluorophenyl group enhances the compound’s binding affinity to certain enzymes or receptors, while the cyclopropane ring provides rigidity to the molecule, influencing its overall conformation and activity. The carboxamide group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and modulating the biological activity.
Comparison with Similar Compounds
- N-(2,5-difluorophenyl)-2-pyrazinecarboxamide
- N-(2,5-difluorophenyl)-2-methylcyclopropanecarboxylate
- N-(2,5-difluorophenyl)-2-methylcyclopropanecarboxylic acid
Comparison: N-(2,5-difluorophenyl)-2-methylcyclopropanecarboxamide is unique due to the presence of the cyclopropane ring, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-2-methylcyclopropane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO/c1-6-4-8(6)11(15)14-10-5-7(12)2-3-9(10)13/h2-3,5-6,8H,4H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBRESKKJAUMQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NC2=C(C=CC(=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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